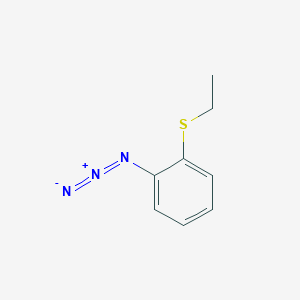

1-Azido-2-(ethanesulfonyl)benzene

Description

1-Azido-2-(ethanesulfonyl)benzene is an aromatic compound featuring an azide (-N₃) group at the 1-position and an ethanesulfonyl (-SO₂C₂H₅) group at the 2-position of the benzene ring. The ethanesulfonyl moiety imparts strong electron-withdrawing characteristics, influencing reactivity in cycloaddition, substitution, and organocatalytic reactions.

Properties

IUPAC Name |

1-azido-2-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMWZKAUAUQTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Azido-2-(ethylsulfanyl)benzene Derivatives

- Structure : Replace the sulfonyl (-SO₂-) group with sulfanyl (-S-), as seen in compounds like 2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (C₁₀H₁₃N₃S) and 2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (C₉H₁₀ClN₃S) .

- Reactivity : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing the ring’s electrophilicity. This results in slower cycloaddition kinetics compared to sulfonyl-containing analogs.

- Applications : Primarily used in DA-mediated cyclizations to synthesize dihydrobenzothiophene derivatives .

1-Azido-2-(trifluoromethyl)benzene

- Structure : Trifluoromethyl (-CF₃) replaces ethanesulfonyl (-SO₂C₂H₅) .

- Electronic Effects : -CF₃ is a strong electron-withdrawing group but lacks the sulfonyl group’s capacity for hydrogen bonding.

- Stability : Exhibits higher thermal stability due to the inert C-F bonds, whereas the sulfonyl group may participate in hydrolysis under acidic/basic conditions.

- Applications : Used in click chemistry and as a precursor for fluorinated pharmaceuticals .

1-Azido-2-halobenzenes (Cl, Br, I)

- Structure : Halogens (Cl, Br) replace the ethanesulfonyl group, e.g., 1-Azido-2-chlorobenzene (C₆H₄ClN₃) and 1-Azido-2-bromobenzene (C₆H₄BrN₃) .

- Reactivity : Halogens act as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions. In contrast, sulfonyl groups are poor leaving groups but enhance NAS via electron withdrawal.

- Safety : Azido-halobenzenes pose explosion risks due to the combination of azide and halogen .

1-Azido-2-(propargyloxy)benzene

- Structure : Propargyloxy (-O-C≡CH) substituent at the 2-position (C₉H₇N₃O) .

- Reactivity : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles. The ethanesulfonyl analog is less suited for CuAAC but may undergo Staudinger or Huisgen reactions.

- Applications : Key in bioconjugation and polymer chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.